1,3-Dimethoxypropane-2-sulfonamide is an organosulfur compound characterized by its molecular formula . This compound features two methoxy groups and a sulfonamide group attached to a propane backbone. It is of interest due to its potential applications in various fields, including chemistry and biology, particularly as a building block for more complex molecules and for exploring biological activities.
1,3-Dimethoxypropane-2-sulfonamide can be synthesized through various methods, often involving the reaction of 1,3-dimethoxypropane with sulfonamide under acidic conditions, typically utilizing sulfuric acid as a catalyst.
1,3-Dimethoxypropane-2-sulfonamide can be synthesized through several methods:
The synthesis generally involves:
The structural representation of 1,3-dimethoxypropane-2-sulfonamide highlights the arrangement of its functional groups:
1,3-Dimethoxypropane-2-sulfonamide can undergo several types of chemical reactions:
For each type of reaction:
1,3-Dimethoxypropane-2-sulfonamide is typically a colorless liquid or solid depending on its purity and state at room temperature.
Key chemical properties include:
Relevant data includes:
1,3-Dimethoxypropane-2-sulfonamide has several applications in scientific research:
This compound's unique combination of functional groups makes it valuable for various applications across multiple scientific disciplines.
Sulfonamide derivatives constitute one of medicinal chemistry’s most versatile and enduring scaffolds, originating with the serendipitous discovery of the antibacterial prontosil in the 1930s [2]. This breakthrough marked the first systematic use of synthetic antibiotics, revolutionizing infectious disease treatment and establishing the sulfonamide (–SO₂NH₂) group as a critical pharmacophore. Early sulfonamides like sulfanilamide acted as antimetabolites by competitively inhibiting dihydropteroate synthase in bacterial folate synthesis [5]. Subsequent structural diversification revealed that sulfonamides lacking the para-aminoaryl moiety (characteristic of antibacterial agents) exhibited reduced hypersensitivity risks and broader therapeutic applications beyond anti-infectives [2]. This divergence facilitated their development into diverse drug classes: carbonic anhydrase inhibitors (e.g., acetazolamide), diuretics (e.g., furosemide), hypoglycemics (e.g., glyburide), anti-inflammatories (e.g., celecoxib), and antivirals (e.g., darunavir) [5] [10]. The structural plasticity of the sulfonamide group—amenable to N-alkylation, S-oxidation, and integration into heterocyclic systems—enabled its adaptation to targeted therapies, laying the groundwork for complex hybrids like 1,3-dimethoxypropane-2-sulfonamide.
Table 1: Evolution of Sulfonamide-Based Therapeutics
Era | Key Compound | Therapeutic Class | Clinical Impact |
---|---|---|---|
1930s | Prontosil/ Sulfanilamide | Antibacterial | First synthetic systemic antibiotics |
1940s-1950s | Acetazolamide | Carbonic Anhydrase Inhibitor | Treatment of glaucoma and altitude sickness |
1960s | Furosemide | Loop Diuretic | Management of edema and hypertension |
1990s-Present | Celecoxib | COX-2 Inhibitor | NSAID alternative with reduced gastrointestinal toxicity |
2000s-Present | SLC-0111 (Phase III) | Carbonic Anhydrase IX/XII Inhibitor | Investigational antitumor agent |
The bioactivity of sulfonamide derivatives stems from synergistic interactions between the sulfonamide moiety and ancillary functional groups. The sulfonamide group (–SO₂NH₂) confers hydrogen-bonding capability, molecular rigidity, and moderate acidity (pKa ~10–11), facilitating targeted interactions with metalloenzymes like carbonic anhydrases (CAs) or tyrosine kinases [2] [8]. Its tetrahedral geometry mimics carboxylate or phosphate transition states, enabling potent enzyme inhibition [5]. Methoxy (–OCH₃) groups, while less directly involved in target binding, critically modulate physicochemical properties and conformational behavior. They act as electron-donating substituents, influence lipid-water partition coefficients (log P), enhance metabolic stability by blocking oxidative sites, and serve as hydrogen-bond acceptors [7] [9].
In 1,3-dimethoxypropane-2-sulfonamide (C₅H₁₃NO₄S; MW 183.23 g/mol), the geminal methoxy groups flanking the sulfonamide-attached carbon create a sterically constrained, propan-2-ol-derived scaffold [1] [7]. This structure enhances water solubility relative to purely aromatic sulfonamides—critical for pharmacokinetic optimization—while the C₂ symmetry and flexible propane chain allow adaptive binding in enzyme pockets. Crucially, the absence of an aromatic amine eliminates the hypersensitivity risks associated with antibacterial sulfonamides [2]. In silico studies suggest the methoxy oxygens may participate in weak polar interactions with target proteins, while the sulfonamide nitrogen acts as a hydrogen-bond donor in CA inhibition [8].
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Key Properties | Biological Roles | Impact on 1,3-Dimethoxypropane-2-sulfonamide |
---|---|---|---|
Sulfonamide (–SO₂NH₂) | Hydrogen bonding, acidity, planarity | Enzyme inhibition (CA, VEGFR-2), cellular penetration | Primary pharmacophore for target engagement |
Methoxy (–OCH₃) | Moderate hydrophilicity, metabolic stability, H-bond acceptance | Solubility enhancement, conformation control | Improved bioavailability, reduced CYP-mediated oxidation |
Aliphatic propane linker | Conformational flexibility | Adaptive binding in deep enzyme cavities | Enables optimal positioning of –SO₂NH₂ in active sites |
1,3-Dimethoxypropane-2-sulfonamide has gained prominence not as a final drug entity, but as a versatile synthon for complex bioactive molecules. Its value lies in three attributes:
A pivotal application is in central nervous system (CNS) drug discovery. Rahman et al. utilized 1,3-diaminopropan-2-ol sulfonamides—structurally analogous to derivatives of 1,3-dimethoxypropane-2-sulfonamide—as potent inhibitors of glycine transporter type 1 (GlyT-1) [3]. GlyT-1 regulates N-methyl-D-aspartate (NMDA) receptor co-agonist glycine; its inhibition potentiates NMDA function, offering a pathway for treating schizophrenia and cognitive disorders. The 1,3-dimethoxypropane scaffold provided optimal spatial separation between the sulfonamide and auxiliary amine groups, critical for binding to GlyT-1’s extracellular domain [3]. Additionally, the methoxy groups served as stable precursors that could be deprotected to diols for further conjugation, or retained to fine-tune blood-brain barrier permeability [3] [9].
Table 3: Applications in Targeted Drug Synthesis
Therapeutic Area | **Target Class | Role of 1,3-Dimethoxypropane-2-sulfonamide | Outcome |
---|---|---|---|
CNS Disorders | GlyT-1 Inhibitors | Core scaffold providing optimal distance between pharmacophores | Potent GlyT-1 inhibitors (e.g., hit compound from HTS) [3] |
Oncology | VEGFR-2/CA Inhibitors | Sulfonamide source for triazole-glycoside hybrids (e.g., via CuAAC) | Enhanced cytotoxicity in HepG-2/MCF-7 cell lines [8] |
Infectious Diseases | Antibacterial Adjuvants | Solubilizing component in sulfonamide-azole conjugates | Improved pharmacokinetics of novel agents |
The rise of "click chemistry" methodologies, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), further expanded its utility. Here, 1,3-dimethoxypropane-2-sulfonamide serves as a sulfonamide-containing building block for triazole formation—generating hybrids with glycosides, heterocycles, or biologics to enhance target affinity or solubility [8]. For instance, sulfonamide-triazole-glycosides demonstrated dual VEGFR-2 and carbonic anhydrase IX/XII inhibition, exerting potent anticancer effects via antiangiogenic and pH-modulation mechanisms [8]. The chemical stability and commercial availability (CAS 1850963-17-5) of 1,3-dimethoxypropane-2-sulfonamide underpin its adoption in high-throughput combinatorial synthesis [7].
Table 4: Compound Summary: 1,3-Dimethoxypropane-2-sulfonamide
Property | Value | Source |
---|---|---|
Systematic Name | 1,3-Dimethoxypropane-2-sulfonamide | PubChem [1] |
CAS No. | 1850963-17-5 | BLD Pharm [7] |
Molecular Formula | C₅H₁₃NO₄S | PubChem [1] [4] |
Molar Mass | 183.23 g/mol | PubChem [1] |
SMILES | COCC(COC)S(=O)(=O)N | PubChem [1] |
InChIKey | TXZCLYIEOHWEDD-UHFFFAOYSA-N | PubChem [1] [4] |
Key Applications | GlyT-1 inhibitors, Anticancer hybrids | Scientific Literature [3] [8] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: